molecular formula C7H3BrCl2N2 B114904 2-bromo-5,6-dichloro-1H-benzimidazole CAS No. 142356-40-9

2-bromo-5,6-dichloro-1H-benzimidazole

Cat. No. B114904
M. Wt: 265.92 g/mol
InChI Key: KEZMBKQTCPNSOF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole include a molecular weight of 265.92 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 181. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Scientific Research Applications

1. Synthesis and Biological Applications

Benzimidazoles are recognized for their significant role in medicinal chemistry due to their bioactive properties and presence in various pharmacophores and privileged structures. Notably, 2-bromo-5,6-dichloro-1H-benzimidazole, as a derivative, shares this importance. It's used as a key component in synthesizing various biologically active compounds, often through creating hybrids with other molecules such as purine. Such hybrids are known to exhibit potent in vitro anticancer activities against diverse tumor cell lines, marking a vital contribution to medicinal chemistry and pharmacology (Yimer & Fekadu, 2015).

2. Chemical Properties and Structural Variability

The compound is part of the broader benzimidazole family, which displays fascinating variability in chemistry and properties, especially when part of complex structures. This variability is crucial in understanding the preparation procedures, properties, and biological activities of benzimidazole-containing compounds. Insights gained from studying these compounds can identify blind spots in current research and suggest new areas of potential interest, fostering further exploration and innovation in the field (Boča et al., 2011).

3. Role in Drug Development and Therapeutic Potential

Benzimidazole derivatives, including 2-bromo-5,6-dichloro-1H-benzimidazole, are of paramount importance in drug discovery and development due to their wide range of pharmacological properties. They have been actively used in creating drugs for treating various diseases, with a considerable focus on anticancer agents. The therapeutic potential of these compounds is continually explored, leading to the discovery of drugs with significant biological activity, highlighting their role in advancing medical science and patient care (Babbar et al., 2020).

properties

IUPAC Name

2-bromo-5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMBKQTCPNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5,6-dichloro-1H-benzimidazole

Synthesis routes and methods I

Procedure details

2-Amino-5,6-dichlorobenzimidazole (3 g, 16 mmole) was suspended in 150 ml of water and brought into solution with 2 ml of HBr. Sodium nitrite (3.3 g, 55 mmole) was then added and the mixture was stirred at room temperature for 1 hr. Excess CuBr2 was then added and the mixture was heated on a steam bath for 1 hr. The aqueous solution was extracted with ethyl acetate (3×100 ml), dried with MgSO4, concentrated, and crystallized from ethyl ether to give 1.13 g (26%) of 2-bromo-5,6-dichlorobenzimidazole. 1H NMR (DMSO-d6) δ7.81 ppm (s, 2H), 13.62 (s, 1H). GC/MS: m/e 266, 185, 158, 150, 133, 124, 107, 97, 88, 73, 62, 52, 37.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5,6-dichloro-2,3-dihydro-1H-1,3-benzodiazole-2-thione (2 mmol, 438 mg) was dissolved in MeOH (20 ml). The reaction mixture was cooled to 0° C. and hydrobromic acid (0.4 ml) was added, then bromine (8 mmol, 1.3 g) was added. The resulting mixture was stirred at RT overnight, then Na2SO4 was added. Next MeOH was evaporated. The aqueous layer was extracted with DCM. The product was purified on silica gel using EA/hex (1:1) to afford yellow solid (1 mmol, 260 mg), m/z 266.7; rt 2.8 min.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Tuncbilek, T Kiper, N Altanlar - European Journal of Medicinal Chemistry, 2009 - Elsevier
The novel benzimidazole derivatives (3, 5, 8, 9, 12–14, 18–41) were prepared in this paper and the antimicrobial activities of these compounds against Staphylococcus aureus, …
Number of citations: 179 www.sciencedirect.com
A Castro, A Martinez - Expert Opinion on Therapeutic Patents, 2000 - Taylor & Francis
This review summarises patents claiming novel agents for the treatment of human cytomegalovirus (HCMV) infection published from January 1996 to date. The majority of the patents …
Number of citations: 13 www.tandfonline.com
KK Biron - New Concepts of Antiviral Therapy, 2006 - Springer
Maribavir (1263W94) is a potent and selective, orally bioavailable antiviral drug with a novel mechanism of action against CMV This benzimidazole riboside (1-(ß-L-ribofuranosyl)-2-…
Number of citations: 17 link.springer.com

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